molecular formula C13H8N2S B13820055 4H-Thiazolo[5,4-a]carbazole CAS No. 33080-56-7

4H-Thiazolo[5,4-a]carbazole

Cat. No.: B13820055
CAS No.: 33080-56-7
M. Wt: 224.28 g/mol
InChI Key: WNNHCGBPBGMFOQ-UHFFFAOYSA-N
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Description

4H-Thiazolo[5,4-a]carbazole is a heterocyclic compound that has garnered significant interest in the fields of organic electronics and materials science. This compound is characterized by its unique structure, which combines a thiazole ring fused with a carbazole moiety. The integration of these two rings imparts distinct electronic and photophysical properties, making it a valuable component in various applications.

Preparation Methods

The synthesis of 4H-Thiazolo[5,4-a]carbazole typically involves the condensation of formyl derivatives of carbazole with dithiooxamide. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 160°C) for several hours . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

4H-Thiazolo[5,4-a]carbazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of this compound.

Scientific Research Applications

4H-Thiazolo[5,4-a]carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Thiazolo[5,4-a]carbazole involves its interaction with specific molecular targets and pathways. The compound’s electronic properties enable it to participate in charge transfer processes, which are crucial for its function in electronic devices. Additionally, its ability to form stable complexes with various biological molecules underpins its potential therapeutic applications .

Comparison with Similar Compounds

4H-Thiazolo[5,4-a]carbazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of thiazole and carbazole rings, which imparts distinct electronic and photophysical properties that are not found in other similar compounds.

Properties

CAS No.

33080-56-7

Molecular Formula

C13H8N2S

Molecular Weight

224.28 g/mol

IUPAC Name

4H-[1,3]thiazolo[5,4-a]carbazole

InChI

InChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-6-11-13(12(9)15-10)16-7-14-11/h1-5,7H,6H2

InChI Key

WNNHCGBPBGMFOQ-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C3=CC=CC=C3N=C2C4=C1N=CS4

Origin of Product

United States

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